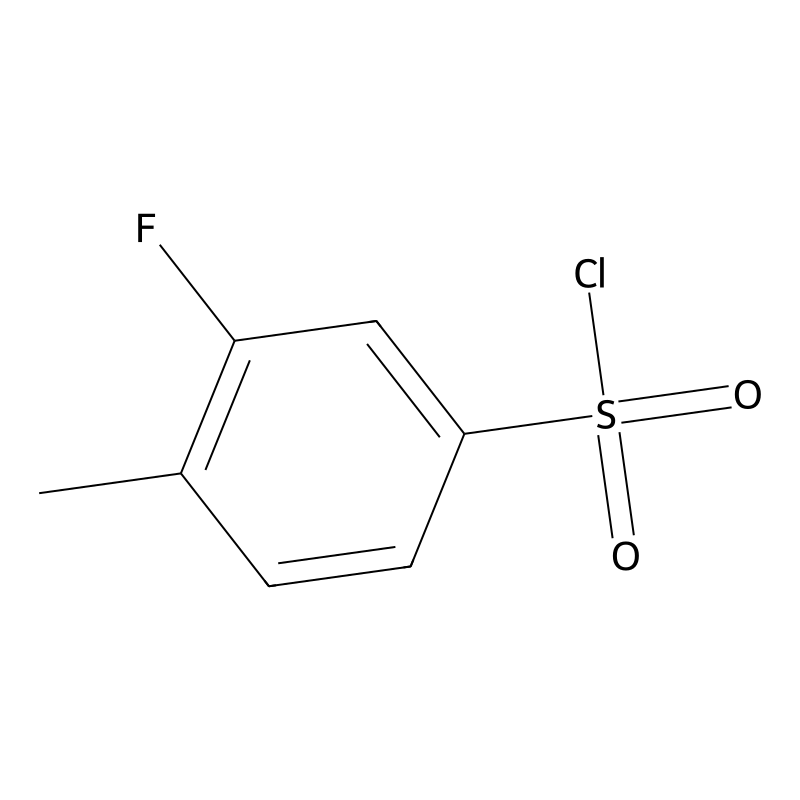

3-Fluoro-4-methylbenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Fluoro-4-methylbenzenesulfonyl chloride (also known as FMBS chloride) is a versatile reagent used in organic synthesis for various purposes, including:

- As a protecting group: The sulfonyl group (-SO2Cl) can be introduced onto alcohols and amines to protect them from unwanted reactions during a synthesis. This group can be readily removed under specific conditions, allowing the regeneration of the original functional group.

- As a coupling agent: FMBS chloride can be used as a coupling agent to form amide bonds between carboxylic acids and amines. This reaction is particularly useful for the synthesis of peptides and other complex molecules.

Medicinal Chemistry:

Due to its ability to modify the properties of molecules, FMBS chloride finds applications in medicinal chemistry:

- Introduction of a fluoromethyl sulfonyl group: The fluoromethyl sulfonyl group (-SO2CF3) can be introduced onto drug candidates, potentially improving their pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.

Material Science:

FMBS chloride can be employed in material science for:

3-Fluoro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound characterized by the molecular formula and a molecular weight of approximately 208.64 g/mol. It features a fluorine atom at the meta position relative to a methyl group on a benzene ring, with a sulfonyl chloride functional group attached. The compound appears as white to pale yellow crystals or powder and has a melting point ranging from 44.5 to 53.5 °C .

As mentioned earlier, Fmoc-Cl functions as a protecting group for amines in peptide synthesis. The Fmoc moiety sterically hinders the amine group, preventing it from participating in unwanted side reactions while the peptide chain is being built. The ease of Fmoc removal under mild acidic conditions allows for controlled deprotection of the amine group at the desired stage of the synthesis.

Fmoc-Cl is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Fmoc-Cl also reacts with water to release hydrochloric acid fumes, which can further irritate the respiratory system [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling Fmoc-Cl.

- Avoid contact with skin, eyes, and clothing.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling.

- Store Fmoc-Cl in a cool, dry place away from moisture.

- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates, respectively.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl group can influence electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

- Hydrolysis: In the presence of water, 3-fluoro-4-methylbenzenesulfonyl chloride can undergo hydrolysis to yield 3-fluoro-4-methylbenzenesulfonic acid and hydrochloric acid .

The synthesis of 3-fluoro-4-methylbenzenesulfonyl chloride typically involves:

- Starting Materials: An appropriate fluorinated aromatic compound (such as 3-fluoro-4-methylbenzene) and sulfur trioxide or chlorosulfonic acid.

- Reaction Conditions: The reaction is usually conducted under controlled temperatures to avoid side reactions, often utilizing an inert atmosphere.

- Isolation: After the reaction, the product is purified through crystallization or distillation methods .

3-Fluoro-4-methylbenzenesulfonyl chloride finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting GCN2 pathways.

- Chemical Synthesis: Utilized in organic synthesis for introducing sulfonyl groups into molecules.

- Material Science: Potential use in developing new materials with specific electronic or optical properties .

Several compounds share structural similarities with 3-fluoro-4-methylbenzenesulfonyl chloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | C7H9ClO2S | Lacks fluorine; used in similar synthetic pathways |

| 3-Chloro-4-methylbenzenesulfonyl chloride | C7H6Cl2O2S | Contains chlorine instead of fluorine; different reactivity |

| 3-Nitro-4-methylbenzenesulfonyl chloride | C7H6ClNO2S | Contains nitro group; alters electronic properties |

These compounds differ mainly in their substituents on the benzene ring, which influences their reactivity and applications. The presence of fluorine in 3-fluoro-4-methylbenzenesulfonyl chloride enhances its electrophilic character compared to its chloro or nitro counterparts, making it unique for specific synthetic pathways and biological interactions .

3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2) emerged as a specialized reagent in the late 20th century, driven by advancements in sulfonyl chloride chemistry. While its structural analog, toluenesulfonyl chloride (TsCl), was first synthesized in the early 1900s, the introduction of fluorine substituents to sulfonyl chlorides gained traction in the 1980s with the growing demand for fluorinated intermediates in pharmaceuticals and agrochemicals. The compound’s development aligns with broader trends in sulfonate ester and sulfonamide synthesis, where electron-withdrawing groups like fluorine enhance reactivity and selectivity in nucleophilic substitution reactions. Early synthetic routes involved direct chlorosulfonation of 3-fluoro-4-methyltoluene, but modern methodologies now leverage catalytic and photocatalytic systems to improve yield and purity.

Significance in Synthetic Organic Chemistry

This compound is pivotal in organic synthesis due to its dual functional groups:

- Sulfonyl Chloride Group: Serves as a versatile electrophile for synthesizing sulfonamides, sulfonate esters, and sulfonic acids.

- Fluorine Substituent: Enhances metabolic stability and lipophilicity in drug candidates, making it valuable in medicinal chemistry.

Key applications include:

- Peptide Synthesis: Acts as a protecting group for amines, enabling controlled deprotection under mild acidic conditions.

- Cross-Coupling Reactions: Facilitates the preparation of heteroaryl sulfonamides via organozinc intermediates.

- Material Science: Modifies polymer backbones to impart thermal and chemical resistance.

A comparative analysis of sulfonyl chlorides highlights its unique reactivity (Table 1):

Nomenclature and Structural Classification

IUPAC Name: 3-Fluoro-4-methylbenzenesulfonyl chloride

Structural Features:

- Aromatic Ring: Benzene derivative with substituents at positions 3 (fluorine) and 4 (methyl).

- Sulfonyl Chloride Group: −SO₂Cl at position 1, conferring electrophilic character.

SMILES: CC1=C(C=C(C=C1)S(=O)(=O)Cl)F

InChI Key: YDUHIMCRFRIVFI-UHFFFAOYSA-N

The compound belongs to the class of aryl sulfonyl chlorides, characterized by their utility in introducing sulfonate functionalities into organic frameworks.

Molecular Formula and Structural Features

3-Fluoro-4-methylbenzenesulfonyl chloride represents a substituted aromatic sulfonyl chloride compound with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.631 grams per mole [1] [2]. The compound is characterized by a benzene ring bearing three substituents: a fluorine atom at the 3-position (meta position), a methyl group at the 4-position (para position), and a sulfonyl chloride functional group [1]. The Chemical Abstracts Service registry number for this compound is 90260-13-2, and it is also known by the systematic name 3-fluoro-4-methylbenzene-1-sulfonyl chloride [2].

The structural architecture features a planar aromatic ring system with the sulfonyl chloride group adopting a tetrahedral geometry around the sulfur atom [3]. The presence of both electron-withdrawing (fluorine and sulfonyl chloride) and electron-donating (methyl) substituents creates distinct electronic effects within the molecule [4]. The fluorine atom, being highly electronegative, significantly influences the electron density distribution across the aromatic system [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClFO₂S | [1] [2] |

| Molecular Weight | 208.631 g/mol | [2] |

| Melting Point | 44.5-53.5°C | [5] |

| Appearance | White to pale yellow crystals | [5] |

| Density | 1.4±0.1 g/cm³ | [4] |

| Boiling Point | 258.6±28.0°C at 760 mmHg | [4] |

The compound exhibits crystalline morphology, appearing as white to pale yellow crystals or powder with a melting point range of 44.5 to 53.5 degrees Celsius [5] . The relatively low melting point suggests moderate intermolecular forces, consistent with the molecular packing observed in related benzenesulfonyl chloride derivatives [7].

Crystallographic Structure Analysis

X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for 3-fluoro-4-methylbenzenesulfonyl chloride are not extensively documented in the literature, structural insights can be derived from closely related benzenesulfonyl chloride compounds that have been subjected to comprehensive crystallographic analysis [8] [9]. X-ray crystallographic studies of benzenesulfonyl chloride derivatives typically reveal triclinic or monoclinic crystal systems with space groups that accommodate the molecular geometry and intermolecular interactions [8] [10].

The crystallographic analysis of related compounds demonstrates that benzenesulfonyl chlorides generally adopt molecular conformations where the sulfonyl group is positioned to minimize steric hindrance while maximizing electrostatic stabilization [11]. The sulfur atom in the sulfonyl chloride moiety exhibits tetrahedral coordination with bond angles approaching the ideal tetrahedral value of 109.5 degrees [3].

Comparative studies on similar fluorinated benzenesulfonyl chlorides have shown that the presence of fluorine substituents can influence crystal packing through halogen bonding interactions and dipole-dipole associations [12]. These weak intermolecular forces contribute to the overall stability of the crystalline lattice [12].

Dihedral Angle Measurements

Dihedral angle measurements in benzenesulfonyl chloride compounds provide crucial information about molecular conformation and intramolecular interactions. For 4-methylbenzenesulfonyl chloride, a structurally related compound, X-ray crystallographic analysis reveals a dihedral angle between the benzene ring and the chlorine-sulfur-carbon plane of 84.3 degrees [7] [13]. This nearly perpendicular orientation is characteristic of benzenesulfonyl chlorides where molecular packing results from normal van der Waals interactions [7].

The dihedral angle between the aromatic ring and the sulfonyl group is influenced by electronic effects and steric considerations [14]. In compounds containing both fluorine and methyl substituents, the dihedral angles may deviate from those observed in unsubstituted systems due to the different electronic and steric demands of these substituents [14]. The fluorine atom, with its high electronegativity and small size, typically exerts minimal steric influence but significant electronic effects [14].

Studies on related sulfonyl chloride derivatives indicate that torsional angles in the carbon-sulfur dioxide-chlorine moiety typically range from 50 to 70 degrees, which influences both steric interactions and reactivity patterns [14]. These angular relationships are critical for understanding the compound's chemical behavior and intermolecular associations [14].

Comparison with Related Benzenesulfonyl Chlorides

Comparative crystallographic analysis with other benzenesulfonyl chloride derivatives reveals consistent structural motifs while highlighting the influence of specific substituents [8] [9]. Benzenesulfonyl chloride itself crystallizes in a triclinic system, and substituted derivatives generally maintain similar packing arrangements unless significant steric hindrance is introduced [15].

The introduction of fluorine at the meta position and a methyl group at the para position creates a unique substitution pattern that influences both electronic distribution and crystal packing [4]. Compared to 4-fluorobenzenesulfonyl chloride, which has a melting point of 29-31 degrees Celsius, the additional methyl group in 3-fluoro-4-methylbenzenesulfonyl chloride raises the melting point to 44.5-53.5 degrees Celsius, indicating stronger intermolecular interactions [16] [5].

| Compound | Melting Point (°C) | Crystal System | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | Not specified | Triclinic | [15] |

| 4-Fluorobenzenesulfonyl chloride | 29-31 | Not specified | [16] |

| 4-Methylbenzenesulfonyl chloride | Not specified | Triclinic | [7] |

| 3-Fluoro-4-methylbenzenesulfonyl chloride | 44.5-53.5 | Not specified | [5] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-fluoro-4-methylbenzenesulfonyl chloride, particularly regarding the aromatic proton environments and the methyl group signals [17] [18]. The proton nuclear magnetic resonance spectrum typically exhibits characteristic patterns for substituted benzenesulfonyl chlorides, with aromatic protons appearing in the 7.0-8.5 parts per million region [19] [18].

In related fluoromethylbenzenesulfonyl chloride compounds, the aromatic protons display complex coupling patterns due to the influence of both the fluorine atom and the methyl substituent [17] [18]. The fluorine nucleus, with its nuclear spin of 1/2, introduces additional coupling complications that can be observed in both proton and fluorine-19 nuclear magnetic resonance spectra [18].

For 4-fluorobenzenesulfonyl chloride, a closely related compound, the proton nuclear magnetic resonance spectrum recorded at 90 megahertz in deuterated chloroform shows characteristic signals with coupling constants reflecting the aromatic substitution pattern [20]. The compound exhibits two sets of doublets with coupling constants of 9.2 hertz between aromatic protons and additional fluorine coupling of 4.8 and 8.0 hertz [20].

The methyl group in 3-fluoro-4-methylbenzenesulfonyl chloride is expected to appear as a singlet in the 2.0-2.5 parts per million region, similar to other para-substituted toluene derivatives [18] [21]. The chemical shift of this methyl signal may be slightly influenced by the meta-fluorine substituent through electronic effects transmitted through the aromatic system [18].

Infrared Spectral Analysis

Infrared spectroscopy of 3-fluoro-4-methylbenzenesulfonyl chloride reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [15] [22]. Sulfonyl chlorides exhibit distinctive strong absorption bands in two key regions: 1410-1370 wavenumbers and 1204-1166 wavenumbers, corresponding to sulfur-oxygen stretching vibrations [23] [19].

The sulfur-chlorine stretching vibration, a critical diagnostic feature for sulfonyl chlorides, typically appears around 375 wavenumbers, with the exact frequency influenced by electronic effects of substituents [22]. For aromatic sulfonyl chlorides, electron-withdrawing substituents such as fluorine tend to shift this band to higher frequencies due to increased bond strength resulting from reduced electron density at the sulfur center [22].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Sulfur-oxygen stretch (asymmetric) | 1410-1370 | Strong | [23] [19] |

| Sulfur-oxygen stretch (symmetric) | 1204-1166 | Strong | [23] [19] |

| Sulfur-chlorine stretch | ~375 | Strong | [22] |

| Aromatic carbon-hydrogen stretch | 3150-3050 | Medium | [23] |

| Aromatic carbon-carbon stretch | 1600, 1475 | Medium-weak | [23] |

The aromatic carbon-hydrogen stretching vibrations appear in the 3150-3050 wavenumber region, while the aromatic carbon-carbon stretching modes are observed around 1600 and 1475 wavenumbers [23]. The methyl group contributes characteristic alkane carbon-hydrogen stretching bands around 3000-2850 wavenumbers and bending vibrations at 1450 and 1375 wavenumbers [23].

The presence of fluorine introduces additional complexity to the infrared spectrum, with carbon-fluorine stretching typically occurring in the 1400-1000 wavenumber region [23]. The exact position and intensity of this band depend on the specific bonding environment and the electronic effects of neighboring substituents [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 3-fluoro-4-methylbenzenesulfonyl chloride provides valuable information about molecular fragmentation pathways and structural confirmation [24] [25]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the intact molecular structure [2]. The presence of chlorine creates a characteristic isotope pattern with the molecular ion plus two peak appearing due to the chlorine-37 isotope [19].

Common fragmentation patterns for benzenesulfonyl chlorides include loss of the chlorine atom (mass 35) to form an arylsulfonyl cation, and subsequent loss of sulfur dioxide (mass 64) to generate substituted benzyl cations [24] [25]. For 3-fluoro-4-methylbenzenesulfonyl chloride, the base peak often corresponds to fragments retaining the aromatic system while losing the sulfonyl chloride functionality [24].

The fragmentation pattern is influenced by the substituent effects of both the fluorine and methyl groups [24] [26]. The methyl group can undergo various rearrangement processes, including migration reactions that lead to unusual fragmentation pathways [24]. The fluorine atom, due to its high electronegativity and small size, tends to remain attached to the aromatic ring during most fragmentation processes [24].

| Fragment | Mass-to-Charge Ratio | Proposed Structure | Reference |

|---|---|---|---|

| Molecular ion | 208 | [C₇H₆ClFO₂S]⁺ | [2] |

| Base peak region | ~140-160 | Aryl fragments | [24] |

| Characteristic fragments | 91, 107, 135 | Substituted benzyl ions | [25] |

3-Fluoro-4-methylbenzenesulfonyl chloride exists as a solid crystalline material at room temperature [1] [2] [3]. The compound appears as white to pale yellow crystals or crystalline powder [1] [2] [4], with some commercial samples exhibiting a brown coloration depending on purity and storage conditions [1]. The material is typically supplied in the form of fused solid, crystals, or crystalline powder [1] [2] [5].

The compound possesses a pungent, characteristic odor typical of sulfonyl chlorides [6]. This organoleptic property is attributed to the reactive sulfonyl chloride functional group, which can undergo hydrolysis in humid conditions to release hydrogen chloride gas. The molecular formula is C₇H₆ClFO₂S with a molecular weight of 208.64 g/mol [1] [7] [8].

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (crystalline) | [1] [2] [3] |

| Appearance | White to pale yellow/Brown crystals or powder | [1] [2] [4] |

| Odor | Pungent, characteristic | [6] |

| Molecular Formula | C₇H₆ClFO₂S | [1] [7] [8] |

| Molecular Weight | 208.64 g/mol | [1] [7] [8] |

Thermodynamic Parameters

Melting Point (46-50°C)

The melting point of 3-Fluoro-4-methylbenzenesulfonyl chloride is consistently reported as 46-50°C in the literature [1] [9] [10] [7]. More precise measurements indicate a clear melt occurs within the range of 44.5-53.5°C [2] [4] [5]. This relatively narrow melting point range suggests good purity and crystalline uniformity in commercial samples.

The melting point determination is typically conducted under atmospheric pressure using standard capillary tube methods [1] [9] [10] [7]. The fluorine substituent at the meta position relative to the sulfonyl chloride group contributes to the compound's thermal properties through electronic effects and intermolecular interactions.

Flash Point and Thermal Stability

The flash point of 3-Fluoro-4-methylbenzenesulfonyl chloride is greater than 110°C (230°F) [1] [9] [10] [7], determined using closed cup methodology. This relatively high flash point indicates moderate thermal stability under normal handling conditions.

Thermal stability analysis reveals that the compound remains stable up to approximately 120°C under inert atmosphere conditions . Thermal decomposition begins at temperatures above this threshold, with the decomposition onset occurring around 120°C . During thermal decomposition, the compound releases irritating gases and vapors, including hydrogen chloride (HCl) and sulfur dioxide (SO₂) [12].

| Parameter | Value | Measurement Conditions | Source |

|---|---|---|---|

| Melting Point Range | 46-50°C | Atmospheric pressure, literature | [1] [9] [10] [7] |

| Melting Point (clear melt) | 44.5-53.5°C | Clear melt determination | [2] [4] [5] |

| Flash Point | >110°C (230°F) | Closed cup method | [1] [9] [10] [7] |

| Thermal Stability Onset | Stable to ~120°C | Under inert atmosphere | |

| Decomposition Temperature | >120°C (estimated) | Estimated from decomposition onset |

Solubility Characteristics

3-Fluoro-4-methylbenzenesulfonyl chloride exhibits limited solubility in aqueous media, being essentially insoluble in water [6]. This hydrophobic behavior is attributed to the aromatic benzene ring system and the presence of the fluorine substituent, which reduces the compound's polarity.

The compound demonstrates excellent solubility in common organic solvents, including dichloromethane, chloroform, and tetrahydrofuran (THF) [6]. This solubility profile is typical for aromatic sulfonyl chlorides and facilitates its use in organic synthesis applications.

Density measurements indicate a value of 1.423 g/cm³ at 25°C [13] [8], while the refractive index is reported as 1.528 [13] [8]. The vapor pressure is relatively low at 0.022 mmHg at 25°C [13] [8], indicating limited volatility under standard conditions.

| Property | Value | Source |

|---|---|---|

| Solubility in Water | Insoluble | [6] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, THF | [6] |

| Density | 1.423 g/cm³ (at 25°C) | [13] [8] |

| Refractive Index | 1.528 | [13] [8] |

| Vapor Pressure | 0.022 mmHg at 25°C | [13] [8] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive